molecular formula C22H19N7O5S B11491023 N-(1,3-benzodioxol-5-yl)-2-({5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

N-(1,3-benzodioxol-5-yl)-2-({5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B11491023
M. Wt: 493.5 g/mol
InChI Key: FPGLEWSUXTYYHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-({5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a benzodioxole ring, an imidazole ring, and a triazole ring

Preparation Methods

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-({5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE involves multiple steps, starting with the preparation of the benzodioxole and imidazole intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group on the imidazole ring can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the ring.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-2-({5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving the benzodioxole, imidazole, and triazole rings.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-({5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar compounds include other benzodioxole, imidazole, and triazole derivatives. Compared to these compounds, N-(2H-1,3-BENZODIOXOL-5-YL)-2-({5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is unique due to its specific combination of functional groups and its potential applications in various fields. Some similar compounds include:

Properties

Molecular Formula

C22H19N7O5S

Molecular Weight

493.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[5-[(2-methyl-5-nitroimidazol-1-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H19N7O5S/c1-14-23-10-21(29(31)32)27(14)11-19-25-26-22(28(19)16-5-3-2-4-6-16)35-12-20(30)24-15-7-8-17-18(9-15)34-13-33-17/h2-10H,11-13H2,1H3,(H,24,30)

InChI Key

FPGLEWSUXTYYHM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1CC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC5=C(C=C4)OCO5)[N+](=O)[O-]

Origin of Product

United States

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